molecular formula C7H3ClF2O B147559 2,6-Difluorobenzoyl chloride CAS No. 18063-02-0

2,6-Difluorobenzoyl chloride

Cat. No. B147559
CAS RN: 18063-02-0
M. Wt: 176.55 g/mol
InChI Key: QRHUZEVERIHEPT-UHFFFAOYSA-N
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Description

2,6-Difluorobenzoyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is characterized by the presence of two fluorine atoms attached to a benzene ring which is further substituted with a benzoyl chloride group. This structure makes it a reactive acyl chloride, suitable for further chemical transformations.

Synthesis Analysis

The synthesis of compounds related to 2,6-difluorobenzoyl chloride often involves the use of organometallic reagents or electrophilic substitution reactions. For instance, the synthesis of tri-n-butyltin 2,6-difluorobenzoate involves the reaction of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which can further react with polyfluoroaromatic amines to yield corresponding ureas with potential applications in inhibiting insect chitin biosynthesis . Additionally, the synthesis of related compounds can include steps such as regioselective lithiation and copper-catalyzed C–O coupling .

Molecular Structure Analysis

The molecular structure of compounds derived from 2,6-difluorobenzoyl chloride can be quite complex. For example, the X-ray crystal structure determination of tri-n-butyltin 2,6-difluorobenzoate shows a macrocyclic tetramer with distorted trigonal bipyramidal geometries around the tin atoms . The presence of fluorine atoms influences the electronic properties of the molecule and can affect the geometry of the resulting compounds.

Chemical Reactions Analysis

2,6-Difluorobenzoyl chloride is a versatile reagent that can undergo various chemical reactions. It can be used to synthesize isocyanates, which are valuable intermediates in the production of ureas . The fluorine atoms on the benzene ring can activate the carbonyl group towards nucleophilic attack, making it a useful compound in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluorobenzoyl chloride derivatives are influenced by the presence of fluorine atoms and the specific substituents on the benzene ring. For example, the thermal behavior of complexes containing related trifluorobenzoate ligands has been studied, revealing that solvent molecules are released in the first step of thermal decomposition . The electronic effects of the fluorine atoms can also affect the reactivity of the compound, as seen in the synthesis of the lithium salt of 2,6-difluoro-2'-sulfobenzophenone, where the fluorine atoms are activated for nucleophilic aromatic substitution reactions .

Scientific Research Applications

Ortho Effect in Solvolyses

The ortho effect of 2,6-difluorobenzoyl chloride indicates its behavior under solvolysis conditions, differing from 2,6-dichlorobenzoyl chloride due to the smaller fluoro substituents. This allows for the dominant pathway to be addition–elimination in most solvents, showing the balance between electronic and steric influences of fluorines on acyl cation formation (Park & Kevill, 2012).

Synthesis of Novel Pesticides

2,6-Difluorobenzoyl chloride is crucial in the synthesis of novel pesticides, such as Bistrifluron. The process involves multiple steps, including reactions with oxalyl chloride and 2-chloro-3,5-bis(trifluoromethyl)aniline, demonstrating its role in the industrial production of pesticides (Liu An-chan, 2015).

Role in Organic Imide Synthesis

The compound plays a role in the synthesis of highly fluorinated organic imides, as seen in the unexpected product from the reaction of 2,6-diaminopyridine with 2,3,4,5,6-pentafluorobenzoyl chloride (Valkonen, Kolehmainen, & Ośmiałowski, 2011).

Electrochemistry in Ionic Liquids

In the field of electrochemistry, 2,6-difluorobenzoyl chloride is relevant in studies of ionic liquids, particularly in identifying impurities and understanding electrolysis products (Li Xiao & K. Johnson, 2003).

Cross-Coupling Reactions

This chemical is involved in Suzuki−Miyaura cross-coupling reactions, indicating its utility in complex organic synthesis processes and the synthesis of pharmaceuticals (Grasa et al., 2002).

Synthesis of Insecticides

2,6-Difluorobenzoyl chloride is used in synthesizing insecticide Novaluron, showcasing its application in agricultural chemistry (Zhang Xiao-jing, 2007).

Amination Reactions

The compound finds application in amination reactions of aryl halides with nitrogen-containing reagents, useful in developing new chemical synthesis methodologies (Grasa et al., 2001).

Annulative Coupling for Phenanthrene Derivatives

It's integral in annulative coupling processes to form phenanthrene derivatives, crucial in the development of organic compounds with potential pharmaceutical applications (Nagata et al., 2014).

Synthesis of High-Purity Chemicals

The synthesis of high-purity 1-chloro-2,6-difluorobenzene from 2,6-difluorobenzoyl chloride highlights its role in producing intermediates for pharmaceutical and agricultural applications (Moore, 2003).

Development of Catalytic Systems

This chemical contributes to the development of N-heterocyclic carbene complexes and catalytic systems in organic synthesis (Cooke & Lightbody, 2011).

Safety And Hazards

2,6-Difluorobenzoyl chloride is classified as a flammable liquid and skin corrosive . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective equipment when handling it . Contact with water liberates toxic gas .

properties

IUPAC Name

2,6-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHUZEVERIHEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170988
Record name 2,6-Difluorobenzoyl chloride
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Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorobenzoyl chloride

CAS RN

18063-02-0
Record name 2,6-Difluorobenzoyl chloride
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Record name 2,6-Difluorobenzoyl chloride
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Record name 2,6-Difluorobenzoyl chloride
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Record name 2,6-difluorobenzoyl chloride
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 2,6-difluorobenzoic acid (10 g, 63.3 mmol) and DMF (3 drops) in dichloromethane (150 ml) was treated with thionyl chloride (23 ml, 316.5 mmol). The mixture was heated at reflux overnight. The solvent was removed in vacuo and the residue azeotroped (toluene 3×50 ml) to give 2,6-difluorobenzoyl chloride as an oil (8.59 g, 77%). N Boc-L4-aminophenylalanine methyl ester (100.92 g, 40.6 mmol) and NMM (5.3 ml, 48.7 mmol) were added to a solution of the above acid chloride in DMF (50 nm). The mixture was stirred at room temperature for 2 h. The solvent was removed in vacuo and the residue partitioned between ethyl acetate and aqueous. The aqueous layer was extracted with ethyl acetate (3×100 ml). The combined organic layers were dried (MgSO4) and evaporated in vacuo to give a pale brown oily solid. Trituration with ether gave the title compound as a white solid (6.93 g). δH(d6 DMSO) 7.67-7.53 (3H, m), 7.27-7.20 (5H, m), 4.19-4.11 (1H, m), 3.62 (3H, s), 3.00-2.73 (2H, m), 1.33 (9H, s); m/z (ESI, 70V) 457 (M++Na).
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Synthesis routes and methods IV

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A solution of 2,6-difluorobenzoic acid (1.58 g, 10.0 mmol) and SOCl2 (1.1 ml, 15 mmol) were refluxed at 80° C. for 1 hr. Two drops of DMF were added and reflux continued for 15 min. to dissolve any remaining solid. Excess SOCl2 was evaporated in vacuo to give 2,6-difluorobenzoyl chloride as a light yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
KH Park, DN Kevill - Journal of Physical Organic Chemistry, 2012 - Wiley Online Library
The ortho effect of the chloro substituents in 2,6‐dichlorobenzoyl chloride sufficiently hindered attack on the acyl carbon such that an ionization mechanism was observed over the full …
Number of citations: 6 onlinelibrary.wiley.com
HH Cho, SH Kim - Bulletin of the Korean Chemical Society, 2012 - Citeseer
Aryl ketones containing substituents at both ortho-positions are found in a variety of natural products with many interesting biological activities. 1 For the construction of these sterically …
Number of citations: 5 citeseerx.ist.psu.edu
VN Odinokov, OS Kukovinets, EA Lozhkina… - Bulletin of the Russian …, 1992 - Springer
… Isocyanate 2 was obtained from 2~6-difluorobenzoyl chloride (I) in two steps by conversion to the-corresponding amide followed by treatment with phosgene [3, 6] or by reaction urea …
Number of citations: 3 link.springer.com
Z Dehua, Z **aoyan - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C19H13ClF2N2O3, was prepared by the reaction of (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate and 2,6-difluorobenzoyl chloride. The dihedral angle …
Number of citations: 10 scripts.iucr.org
AM Roe, RA Burton, GL Willey… - Journal of Medicinal …, 1968 - ACS Publications
The preparation of 2, 6-difiuorophenyllithium, and its conversion into a range of 2, 6-difluoroaromaric com-pounds (see Chart I), has led tothe synthesis of several difluoro analogs of …
Number of citations: 56 pubs.acs.org
D Chao, X Jia, H Liu, L He, L Cui… - Journal of Polymer …, 2011 - Wiley Online Library
We present a series of novel poly(arylene ether sulfone) copolymers containing pendant oligoaniline groups. A novel monomer containing oligoaniline, 2,6‐difluorobenzoyl aniline …
Number of citations: 48 onlinelibrary.wiley.com
HR Kricheldorf, U Delius - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
Toluene, anisol, thioanisol, 4‐phenoxyacetophenone and N,N‐diacetyl‐4‐phenoxyaniline were subjected to a Friedel‐Crafts acylation with 2,6‐difluorobenzoyl chloride. The resulting 4…
Number of citations: 20 onlinelibrary.wiley.com
J Pang, H Zhang, X Li, D Ren… - Macromolecular rapid …, 2007 - Wiley Online Library
Novel side‐chain‐type sulfonated poly(arylene ether) with pendant sulfoalkyl group copolymers (PSA‐SPAE‐6F) have been synthesized by direct copolymerization from a new …
Number of citations: 68 onlinelibrary.wiley.com
YX Lan, CW Weng, MMM Ahmed, KH Luo, WF Ji… - Materials Chemistry and …, 2021 - Elsevier
A series of composite coatings that consist of electroactive epoxy thermoset (EET) containing pendant aniline pentamer and reduced graphene oxide (rGO) platelets was prepared, …
Number of citations: 15 www.sciencedirect.com
J Pang, H Zhang, X Li, B Liu, Z Jiang - Journal of power sources, 2008 - Elsevier
A novel sulfonated monomer sodium-3-(4-(2,6-difluorobenzoyl)phenoxy)propane-1-sulfonate was designed and synthesized. Based on above monomer, a series of sulfonated poly(…
Number of citations: 34 www.sciencedirect.com

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